4-Amino-1-ethylpyridin-2(1H)-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 174.63 g/mol. It is characterized by the presence of an amino group and an ethyl substituent on a pyridine ring, specifically at the 4-position and 1-position, respectively. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and biological studies.
This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities. Pyridines are aromatic heterocycles that can participate in various chemical reactions due to their electron-rich nature. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for laboratory applications.
The synthesis of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride typically involves several key steps:
The reaction conditions generally involve:
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, improving yield and purity through optimized reaction conditions.
The molecular structure of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride can be represented by its canonical SMILES notation: CCN1C=CC(=CC1=O)N.Cl
. This indicates that the compound includes a pyridine ring with an ethyl group (CC) and an amino group (N) attached.
Key structural data includes:
InChI=1S/C7H10N2O.ClH/c1-2-9-4-3-6(8)5-7(9)10;/h3-5H,2,8H2,1H3;1H
KCKVXBDAFNNOQI-UHFFFAOYSA-N
These identifiers are crucial for database searches and chemical informatics applications.
4-Amino-1-ethylpyridin-2(1H)-one hydrochloride can undergo various chemical transformations:
Common reagents and conditions used in these reactions include:
The mechanism of action for 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups. The amino group enhances its ability to interact with various biomolecules, potentially influencing enzyme activity or receptor binding profiles.
The compound typically exhibits:
Key chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the identity and purity of synthesized compounds.
4-Amino-1-ethylpyridin-2(1H)-one hydrochloride has several notable applications:
4-Amino-1-ethylpyridin-2(1H)-one hydrochloride represents a structurally specialized aminopyridine derivative with emerging relevance in neuroscience drug discovery. Its core scaffold aligns with advanced pharmacological strategies targeting enzymatic dysregulation in neurodegenerative pathologies. This section details its mechanistic role in neuronal nitric oxide synthase (nNOS) inhibition and associated therapeutic implications.
Aminopyridine derivatives serve as critical pharmacophores for achieving potent and selective nNOS inhibition. Structural analyses reveal that the 2-aminopyridine moiety anchors inhibitors within the nNOS active site through dual hydrogen bonding with conserved glutamate residues (Glu592 in rat nNOS; Glu597 in human nNOS). This interaction competitively disrupts substrate binding and electron transfer processes essential for NO synthesis [2] [6].
Scaffold Optimization: Modifications to the aminopyridine core significantly influence inhibitor efficacy and selectivity. The ethyl substituent at the pyridinone nitrogen in 4-amino-1-ethylpyridin-2(1H)-one hydrochloride enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration—a key limitation of earlier peptidic nNOS inhibitors. Fragment-based design strategies, including "fragment hopping," have exploited subtle differences in nNOS peripheral pockets versus endothelial (eNOS) and inducible (iNOS) isoforms to achieve >1,000-fold selectivity [2] [6].
Table 1: Inhibitory Profiles of Aminopyridine-Based nNOS Inhibitors
Compound | nNOS Ki (nM) | Selectivity (n/e) | Selectivity (n/i) | Key Structural Features |
---|---|---|---|---|
Lead compound 6 [2] | 388 | 1,114 | 150 | Pyrrolidine linker, diamine tail |
Compound 14j | 16 (rat) | 828 | 118 | Pyridine linker, piperidine tail |
Fluorinated analog [6] | 48 (human) | 388 | 135 | 4,4-Difluoropiperidine, propyl chain |
Human vs. Rat Isoform Sensitivity: A critical advancement involves addressing species-specific potency variations. Human nNOS contains a His342 residue (vs. Leu337 in rat) in the peripheral pocket, necessitating smaller/hydrophilic substituents for optimal binding. Derivatives like 14j overcome this barrier, exhibiting Ki = 13 nM against human nNOS with 1,761-fold selectivity over human eNOS .
Excessive nNOS-derived nitric oxide perpetuates neurotoxicity through multiple pathways:
Therapeutic Targeting Evidence:1. Preclinical Neuroprotection: Aminopyridine-based nNOS inhibitors reduce neuronal loss in:- Ischemic stroke models: 40–60% infarct volume reduction [2]- Transgenic ALS mice: Delayed motor function decline and extended survival [6]2. Oligomer Disruption: Beyond enzymatic inhibition, some aminopyrines disaggregate pathological protein oligomers. In TDP-43 proteinopathy models (ALS/FTLD), related compounds reduce C-terminal TDP-43 oligomer compactness and neurotoxicity [10].
BBB Permeability Optimization: Successful CNS drugs require balanced lipophilicity (ClogP 2–5) and polar surface area (TPSA <76 Ų). Fluorination of piperidine tails in newer analogs (e.g., 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine) achieves Pe >17 × 10⁻⁶ cm/s in PAMPA-BBB assays while retaining nM potency [6].
Table 2: Pharmacokinetic Optimization of Aminopyridine Scaffolds
Parameter | Target Range for CNS Drugs | Early nNOS Inhibitors | Advanced Analogs |
---|---|---|---|
Molecular weight | <500 Da | 350–420 Da | 380–450 Da |
ClogP | 2–5 | 1.0–2.5 | 3.0–4.5 |
TPSA | <76 Ų | 85–100 Ų | 55–70 Ų |
H-bond donors | ≤3 | 3–5 | 2–3 |
PAMPA-BBB Permeability | High (Pe > 4 × 10⁻⁶ cm/s) | Low (Pe < 2 × 10⁻⁶ cm/s) | High (Pe > 16 × 10⁻⁶ cm/s) |
Multi-Target Potential: Emerging evidence suggests aminopyridines may simultaneously modulate potassium channels (like 4-AP) and nNOS. In EAE optic neuritis models, 4-AP derivatives preserved retinal ganglion cells by stabilizing myelin via NFAT-calcium signaling, independent of immunomodulation [3].
Table 3: Compound Identifiers for 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride
Property | Value |
---|---|
Systematic Name | 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride |
CAS Registry Number | 1523618-09-8 |
Molecular Formula | C₇H₁₁ClN₂O |
Molecular Weight | 174.628 g/mol |
SMILES | O=C1N(CC)CC(N)C1.[H]Cl |
InChI Key | JCKAKVUHGUIRIG-UHFFFAOYSA-N |
Related Structures | 4-Amino-1-ethylpyrrolidin-2-one hydrochloride (pyrrolidinone variant) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3